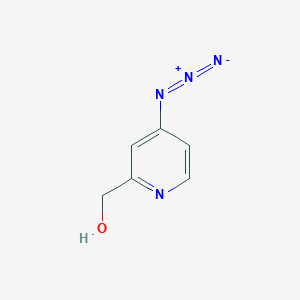
(4-Azidopyridin-2-yl)methanol
Overview
Description
(4-Azidopyridin-2-yl)methanol (APM) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in organic synthesis and as a reagent in biochemistry and molecular biology. APM is a relatively new compound and its potential applications are still being explored.
Scientific Research Applications
Multifunctional Thiol Protecting Group
The novel tris(4-azidophenyl)methanol, a multifunctional aryl azide, has been reported as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions via a Staudinger reduction. This compound can also be functionalized through copper-catalyzed cycloaddition reactions, expanding its use in materials chemistry applications (Qiu et al., 2023).
Precursor for Biomimetic Chelating Ligands
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a related compound, is prepared through a multi-step process. It holds potential for use as a precursor in the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).
Stereoselective Ring Expansion
The reaction of 2-azanorbornan-3-yl methanols under specific conditions with various nucleophiles leads to chiral-bridged azepanes. This process involves high yielding, stereoselective ring expansion to create novel 2-azabicyclo[3.2.1]octane systems (Wojaczyńska et al., 2012).
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been developed for catalyzing Huisgen 1,3-dipolar cycloadditions. This process involves using a stable complex with CuCl, which demonstrates outstanding catalytic abilities under specific conditions (Ozcubukcu et al., 2009).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Optically pure aziridin-2-yl methanols have been utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is significant in determining the enantiomeric excess (ee) of compounds, demonstrating the potential utility in stereochemical analyses (Malinowska et al., 2020).
Properties
IUPAC Name |
(4-azidopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-10-9-5-1-2-8-6(3-5)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKHDBTXDOMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


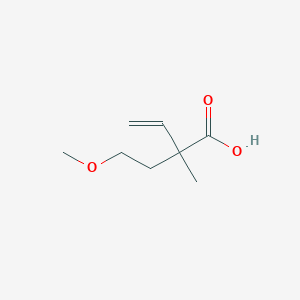
![Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1471179.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)
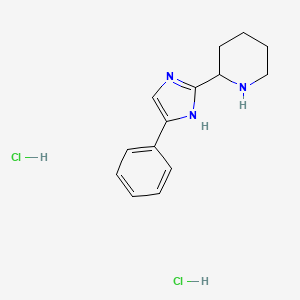


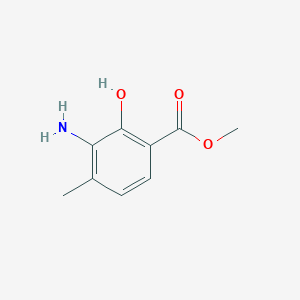

![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)
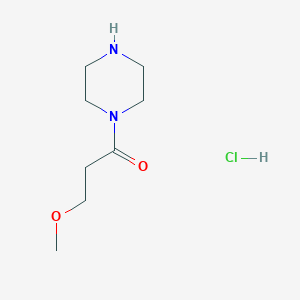
![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
